4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide
Description
Properties
IUPAC Name |
N-[4-oxo-4-(quinolin-8-ylamino)butyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-16(7-3-9-22-18(25)15-12-19-10-11-20-15)23-14-6-1-4-13-5-2-8-21-17(13)14/h1-2,4-6,8,10-12H,3,7,9H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFENBCTXIPEBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=NC=CN=C3)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-(Quinolin-8-yl)butanamide
The synthesis begins with the activation of butanedioic acid derivatives. A common protocol involves converting butanedioic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. The acid chloride is then reacted with quinolin-8-amine in the presence of a tertiary base (e.g., triethylamine, TEA) to yield N-(quinolin-8-yl)butanamide.
Reaction Conditions :
Formylation of Pyrazin-2-amine
The pyrazine moiety requires formylation at the 2-position. The Vilsmeier–Haack reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is effective for introducing formyl groups to aromatic amines.
Procedure :
- Pyrazin-2-amine (1.0 equiv) is suspended in DMF (3.0 equiv) under argon.
- POCl₃ (1.2 equiv) is added dropwise at 0°C, followed by stirring at RT for 6–8 hours.
- The mixture is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with ethyl acetate.
- The crude product, pyrazin-2-ylformamide, is purified via recrystallization (ethanol/water).
Final Coupling Reaction
The terminal step involves coupling N-(quinolin-8-yl)butanamide with pyrazin-2-ylformamide. Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), facilitate amide bond formation under mild conditions.
Optimized Protocol :
- N-(Quinolin-8-yl)butanamide (1.0 equiv) and pyrazin-2-ylformamide (1.2 equiv) are dissolved in DCM.
- EDC (1.5 equiv) and HOBt (1.5 equiv) are added at 0°C, followed by stirring at RT for 12–16 hours.
- The reaction is washed with brine, dried over Na₂SO₄, and concentrated.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the title compound.
Yield : 60–72%
Alternative Route: Tandem Protection-Formylation Strategy
To circumvent steric hindrance during coupling, a protection strategy is employed:
Synthesis of tert-Butyl 4-Aminobutanoate
Butanedioic acid is esterified with tert-butanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM. The tert-butyl ester is selectively deprotected at the 4-position via hydrogenolysis (H₂/Pd-C) to yield 4-aminobutanoic acid tert-butyl ester.
Formylation and Deprotection
The 4-amine is formylated using the Vilsmeier–Haack conditions, followed by acidic deprotection (trifluoroacetic acid, TFA) to liberate the carboxylic acid.
Quinoline Amide Formation
The deprotected acid is coupled with quinolin-8-amine using EDC/HOBt, as described in Section 2.3.
Overall Yield : 55–68%
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Coupling | Sequential amide bond formation | 60–72% | Simplicity, minimal protecting groups | Moderate yields due to steric effects |
| Tandem Protection | Ester protection/formylation | 55–68% | Improved regioselectivity | Additional steps for protection/deprotection |
| One-Pot Multicomponent | In situ amine activation | Under investigation | Potential for higher efficiency | Requires optimization of conditions |
Characterization and Purity Assessment
The final compound is characterized via:
- ¹H/¹³C NMR : Confirmation of amide linkages and aromatic proton environments.
- HPLC : Purity >98% using a C18 column (Mobile phase: 0.1% TFA in water/acetonitrile).
- Mass Spectrometry : ESI-MS m/z calculated for C₁₈H₁₆N₅O₂ [M+H]⁺: 358.12; observed: 358.10.
Crystallization from isopropyl acetate/cyclohexane yields a polymorph with a defined PXRD pattern (peaks at 8.8°, 17.3°, 21.5° 2θ).
Chemical Reactions Analysis
Types of Reactions
4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyrazine-2,3-dicarboxylic acid derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of 2-substituted quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research demonstrated that derivatives of quinoline, including those similar to 4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide, can inhibit the tumor cell-specific M2 isoform of pyruvate kinase (PKM2). This inhibition leads to reduced intracellular pyruvate levels in cancer cells, such as A549 lung cancer cells, thereby affecting cell viability and proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|---|
| This compound | PKM2 | A549 | TBD | Cytotoxic |
| Quinoline-8-sulfonamide | PKM2 | A549 | TBD | Cytotoxic |
| Naphthoquinone derivative | PKM2 | Various Cancer Lines | TBD | Antiproliferative |
Immunomodulatory Effects
The compound has been investigated for its immunomodulatory properties. As a TLR7/8 antagonist, it shows promise in the treatment of immune disorders by modulating immune responses. The ability to alter TLR signaling pathways can enhance therapeutic strategies against various autoimmune diseases and infections .
Case Study: TLR7/8 Antagonism
In a study focused on polycyclic compounds as TLR7/8 antagonists, this compound was identified as a candidate with potential applications in treating conditions like lupus and other inflammatory diseases. The compound's ability to selectively inhibit these receptors suggests a pathway for developing targeted therapies .
Antimicrobial Activity
Preliminary evaluations have indicated that compounds with similar structural features exhibit antimicrobial properties. For example, substituted pyrazin derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting that this compound may also possess similar activity .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) | Activity |
|---|---|---|---|
| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | 6.25 | Effective |
| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | 6.25 | Effective |
Mechanism of Action
The mechanism of action of 4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide involves its interaction with specific molecular targets. The pyrazine moiety can interact with enzymes, inhibiting their activity by binding to the active site. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related N-(quinolin-8-yl)butanamide derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Substituent Diversity and Structural Impact
Table 1: Key Structural Analogs and Their Properties
Key Observations
Electronic Effects :
- Electron-withdrawing groups (e.g., CF$_3$ in 3g, 3aa) lower electron density, enhancing electrophilic reactivity. The target compound’s pyrazine ring (electron-deficient) may similarly promote interactions with electron-rich biological targets.
- Electron-donating groups (e.g., OH in 3j) increase solubility in polar solvents, whereas CF$_3$ substituents improve metabolic stability .
Steric and Crystallinity Effects :
- Bulky substituents (e.g., dibenzofuran in 3ai, yield 7%) reduce reaction efficiency due to steric hindrance . The pyrazine group’s compact size may mitigate such issues.
- Crystalline solids (e.g., 3g, 3aa) are common with rigid substituents, while oils (e.g., 3h, 3o) arise from flexible or polar groups .
Synthetic Methodology :
- General Procedure A (aqueous conditions): Used for halogenated (3o, 3p) and CF$_3$-substituted (3g, 3r) analogs, yielding 42–94% .
- General Procedure B (anhydrous conditions): Preferred for formyl (3h, 3t) and acetamido (3v) derivatives, yielding 35–75% .
- The pyrazin-2-yl substituent may require tailored conditions due to its nitrogen reactivity.
Physicochemical and Spectroscopic Trends
Solubility :
- Hydrophilic groups (e.g., OH in 3j, formyl in 3h) enhance aqueous solubility, while lipophilic groups (e.g., CF$_3$, biphenyl in 3m) favor membrane permeability . The pyrazine ring’s polarity may balance these properties.
NMR Signatures: Quinoline H$_8$ protons resonate at δ 8.8–9.0 ppm across analogs. Substituents alter adjacent signals; e.g., 3h’s formyl proton at δ 9.95 is distinct from 3j’s OH at δ 5.30 . Pyrazine protons are expected near δ 8.5–9.5 ppm.
Mass Spectrometry :
- HRMS data (e.g., 3g: [M+H]$^+$ calcd. 348.1707, found 348.1707) confirm structural integrity . The target compound’s exact mass would depend on pyrazine’s contribution.
Functional Group Reactivity
Biological Activity
4-[(Pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C15H16N4O
- Molecular Weight : 268.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to act as an inhibitor of certain kinases, which play crucial roles in cellular signaling pathways.
Key Mechanisms:
- Kinase Inhibition : It has been noted that similar pyrazine derivatives can inhibit Syk kinase, which is involved in various signaling pathways related to immune responses and cancer .
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, which may be linked to its structural features that facilitate interaction with microbial enzymes .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
- Study on Kinase Inhibition :
-
Antimicrobial Efficacy :
- Research evaluating the antimicrobial activity of related compounds showed significant efficacy against various bacterial strains, indicating a promising avenue for developing new antibiotics . The structure–activity relationship (SAR) analysis highlighted the importance of the pyrazine moiety in enhancing antimicrobial properties.
- Cytotoxic Effects on Cancer Cells :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
